3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane
Descripción
3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane is a derivative of the 1,4-oxazepane heterocyclic scaffold, which is characterized by a seven-membered ring containing one oxygen and one nitrogen atom. This compound features an amino-ethyl substituent at position 3 and an imino group at position 5 (Figure 1). The 1,4-oxazepane core is pharmacologically significant, with reported applications as anticonvulsants, antifungal agents, and modulators of inflammatory and respiratory diseases .
The synthesis of 1,4-oxazepane derivatives often involves cyclization strategies using precursors like N-propargylamines or diethanolamine, though yields can vary significantly (46–70%) depending on substituents and reaction conditions . For example, 3-(4-Bromophenyl)-1,4-oxazepane was synthesized in 69% yield via a streamlined route , while unsubstituted 1,4-oxazepane derivatives showed lower yields (46–52%) due to competing side reactions .
Biological studies highlight 3-(2-Amino-ethyl)-5-imino-[1,4]oxazepane as a moderate inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of 6,660 nM . Its activity is attributed to the imino group and ethylamine side chain, which may interact with enzymatic active sites. However, its potency is notably lower than other analogs, underscoring the impact of structural modifications on efficacy.
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-2,3,6,7-tetrahydro-1,4-oxazepin-5-amine |
InChI |
InChI=1S/C7H15N3O/c8-3-1-6-5-11-4-2-7(9)10-6/h6H,1-5,8H2,(H2,9,10) |
Clave InChI |
ZPHRNAHMHZVACD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N=C1N)CCN |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Key Structural Analogs and Their NOS Inhibition Profiles
Key Observations:
Core Heteroatom Replacement: Replacing the oxygen atom in 1,4-oxazepane with sulfur (1,4-thiazepane) significantly enhances iNOS inhibition. For example, 3-ethyl-1,4-thiazepane (IC50 = 310 nM) is ~21-fold more potent than the oxazepane analog . This suggests sulfur’s stronger electron-withdrawing effects improve binding affinity.
Substituent Effects: The nitroethyl group in 3-(2-nitro-ethyl)-oxazepane (IC50 = 979 nM) improves potency over the aminoethyl variant (IC50 = 6,660 nM), likely due to enhanced electrophilicity or hydrogen-bonding interactions .
Ring Size and Flexibility : 1,4-Diazepane analogs (7-membered ring with two nitrogens) show intermediate activity, indicating that nitrogen count and ring conformation influence target engagement .
Table 2: Pharmacological Profiles of 1,4-Oxazepane Derivatives and Related Scaffolds
Key Observations:
Diverse Mechanisms: While 3-(2-amino-ethyl)-5-imino-[1,4]oxazepane targets iNOS, other 1,4-oxazepane derivatives like viloxazine act on neurotransmitter systems, demonstrating scaffold versatility .
Potency Gaps: Thiazolidine-2,4-dione derivatives (e.g., K145) exhibit superior antitumor activity (IC50 < 1 µM in U937 cells) compared to oxazepane-based NOS inhibitors, likely due to optimized lipophilicity and target specificity .
Clinical Relevance : The 1,4-thiazepane and diazepane cores are privileged structures in drug discovery, with proven clinical success (e.g., diazepam), whereas oxazepane derivatives remain understudied despite their synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
